Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine
Description
Historical Development in Organofluorine Chemistry
Organofluorine chemistry emerged in the mid-19th century with pioneering work by Alexander Borodin, who synthesized fluorinated compounds via halogen exchange reactions. Early milestones included Dumas’ 1835 preparation of methyl fluoride from dimethyl sulfate and potassium fluoride, marking the first deliberate synthesis of an organofluorine compound. The isolation of elemental fluorine by Moissan in 1886 enabled direct fluorination strategies, though initial attempts often yielded uncontrolled decomposition products.
The 20th century saw transformative advances, such as Schiemann’s 1927 development of diazonium fluoroborate decomposition for aryl fluoride synthesis and Gottlieb’s 1936 halogen exchange method using potassium fluoride. Industrial applications surged during World War II, driven by the Manhattan Project’s demand for uranium hexafluoride-compatible materials. These efforts established foundational fluorination techniques—electrophilic, nucleophilic, and radical pathways—that underpin modern trifluoromethylated compound synthesis.
Positioning within Heterocyclic Amine Research
Heterocyclic amines are critical in pharmaceuticals and agrochemicals due to their bioisosteric properties and hydrogen-bonding capabilities. Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine combines a furan heterocycle with a methylamine sidechain, a structural motif increasingly studied for its dual functionality. The furan ring’s oxygen atom enables π-π interactions, while the amine group facilitates protonation-dependent solubility and target binding.
Recent work has highlighted the role of trifluoromethyl groups in modulating the electronic properties of heterocycles. For example, copper-catalyzed cyclopropanation of enaminones with N-tosylhydrazones yields stereoselective 2-amino-3-trifluoromethyl-2H-furans, demonstrating the compatibility of amine and trifluoromethyl groups in complex syntheses. This compound’s structure aligns with trends toward multifunctional heterocycles that balance lipophilicity (via CF~3~) and reactivity (via amine).
Significance in Trifluoromethylated Furan Chemistry
Trifluoromethylated furans represent a strategic intersection of fluorine chemistry and heterocyclic design. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the furan ring provides a planar scaffold for functionalization. This compound exemplifies these attributes, with potential applications in:
- Pharmaceuticals : As a bioisostere for carboxylic acids or hydroxyl groups.
- Agrochemicals : Enhancing pesticide durability through C–F bond inertness.
- Materials Science : Serving as a monomer for fluorinated polymers.
Synthetic routes to such compounds often leverage transition-metal catalysis. For instance, copper-mediated coupling of enaminones and N-tosylhydrazones enables the construction of quaternary stereocenters adjacent to trifluoromethyl groups. This method’s stereoselectivity (dr = 20:1) underscores the precision achievable in modern trifluoromethyl furan chemistry.
Research Gaps and Opportunities
Despite advances, key challenges persist in the chemistry of this compound:
- Stereochemical Control : Existing methods prioritize diastereoselectivity over enantioselectivity. Asymmetric catalysis using chiral ligands remains underexplored.
- Functional Group Tolerance : Current syntheses often require pre-functionalized substrates, limiting late-stage diversification.
- Application Breadth : Most studies focus on pharmaceutical uses, neglecting materials science applications such as fluorinated polymers or liquid crystals.
Opportunities include leveraging electrochemical fluorination for scalable synthesis and exploring the compound’s role in metal-organic frameworks (MOFs) for gas storage. Additionally, mechanistic studies into the amine group’s influence on trifluoromethyl-furan reactivity could unlock novel reaction pathways.
Properties
IUPAC Name |
N-methyl-1-[5-(trifluoromethyl)furan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c1-11-4-5-2-3-6(12-5)7(8,9)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETTZBRKTURCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine typically involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with methylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
5-(trifluoromethyl)furan-2-carbaldehyde+methylamine→Methyl([5-(trifluoromethyl)furan-2-yl]methyl)amine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
The following table highlights key analogs differing in substituent type, position, and bioactivity:
Key Observations
Trifluoromethyl vs. Methyl Substituents: The CF₃ group in the target compound increases lipophilicity (logP ~1.5–2.5 estimated) compared to methyl analogs (logP ~0.5–1.0), enhancing membrane permeability .
Positional Isomerism :
- ’s compound ([5-methyl-2-(trifluoromethyl)furan-3-yl]methanamine) demonstrates how substituent positions affect molecular geometry. The CF₃ at position 2 and NH₂ at position 3 create steric hindrance distinct from the target compound’s CF₃ (5) and CH₂NHCH₃ (2) arrangement .
Biological Activity: Furan derivatives with polar substituents (e.g., morpholinomethyl in ) exhibit improved solubility but reduced blood-brain barrier penetration compared to CF₃ analogs .
Synthetic Routes :
- describes furan-2-aldehyde as a precursor for reductive amination, a plausible method for synthesizing the target compound using 5-(trifluoromethyl)furan-2-carbaldehyde and methylamine .
Physicochemical and Electronic Properties
- Lipophilicity: The CF₃ group increases logP by ~1.0–1.5 units compared to methyl or morpholinomethyl analogs.
- Polarity : The amine group (-NHCH₃) introduces moderate polarity, balancing the hydrophobic CF₃ effect.
- Electronic Effects : CF₃’s strong electron-withdrawing nature deactivates the furan ring, reducing susceptibility to electrophilic attack but stabilizing radical intermediates .
Biological Activity
Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine is an organic compound notable for its structural features, including a furan ring and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration through biological membranes. The amine group allows for hydrogen bonding with various biological targets, enhancing its interaction with enzymes and receptors .
The mechanism of action involves:
- Interaction with Enzymes/Receptors : The compound can bind to specific enzymes or receptors, influencing their activity.
- Hydrogen Bonding : The amine group forms hydrogen bonds with target molecules, which can modulate their biological functions.
- Enhanced Lipophilicity : The trifluoromethyl group improves membrane permeability, potentially increasing bioavailability .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | MEL-8 | 2.41 | Apoptosis induction |
Antibacterial Activity
The compound also shows promising antibacterial activity. Studies have reported its effectiveness against various strains of bacteria, surpassing traditional antibiotics in some cases .
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | High |
| Pseudomonas fluorescence | Moderate |
| Proteus spp. | High |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against several cancer cell lines. Results indicated a dose-dependent response leading to significant cell death in MCF-7 and U-937 cell lines .
- Antibacterial Properties : Another investigation focused on the antibacterial effects of derivatives containing the furan structure. The findings suggested that the trifluoromethyl substitution enhances the overall antibacterial efficacy compared to non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
